Nov-LRRK2-11 was developed through systematic screening of small molecules that target the kinase domain of LRRK2. It belongs to a class of compounds known as kinase inhibitors, specifically targeting serine-threonine kinases. The compound's efficacy has been evaluated in various preclinical models, demonstrating its role in altering LRRK2-mediated signaling pathways .
The synthesis of Nov-LRRK2-11 involves several steps that typically include:
The detailed synthetic route may vary based on the specific modifications made to enhance selectivity and potency against LRRK2 .
Nov-LRRK2-11 has a complex molecular structure characterized by:
The molecular formula and weight can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈ClN₅O |
Molecular Weight | 305.78 g/mol |
Structural Features | Contains a chloro group and multiple nitrogen atoms |
This structure allows Nov-LRRK2-11 to effectively inhibit LRRK2 activity by fitting into the kinase domain, thereby blocking substrate phosphorylation .
Inhibitors like Nov-LRRK2-11 typically undergo several types of chemical reactions during their interaction with biological systems:
The specificity of Nov-LRRK2-11 for LRRK2 over other kinases is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
The mechanism by which Nov-LRRK2-11 exerts its effects involves:
Nov-LRRK2-11 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic use .
Nov-LRRK2-11 has significant implications in scientific research, particularly in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3